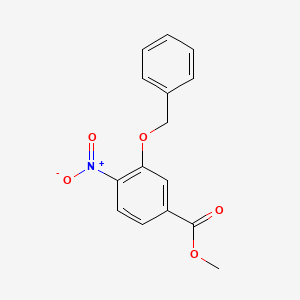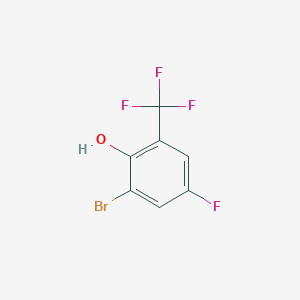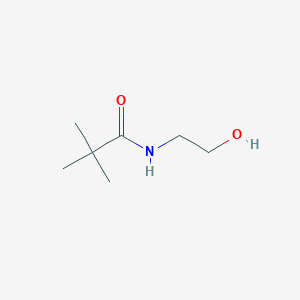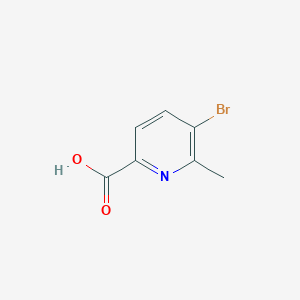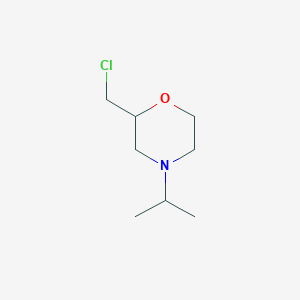
2-(Chloromethyl)-4-(propan-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve discussing any known chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Antifungal Activity
A study by Zhou et al. (2013) explored the synthesis of novel compounds using 2-(chloromethyl)-1H-benzoimidazole and morpholine. These compounds demonstrated significant antifungal activity, outperforming the control fungicide carbendazim in tests against various fungi (Zhou, Li, Zhang, & Jiang, 2013).
Biological Properties
Research by Papoyan et al. (2011) involved synthesizing new compounds with morpholin-4-yl and testing their biological properties. These compounds showed pronounced anticonvulsive and n-cholinolytic activities, but no antibacterial activity (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Inhibitory Activity Against Xanthine Oxidase
Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. These compounds showed promise in treating gout and inflammatory conditions due to their XO inhibition and anti-inflammatory effects (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).
Synthesis of Biologically Active Compounds
A 2010 study by Xiaoping Rao focused on the synthesis of a compound using morpholine, which is an essential intermediate for creating biologically active heterocyclic compounds (Rao, 2010).
Antibacterial Screening
Mali et al. (2019) synthesized a compound involving 2-(chloromethyl) oxirane and morpholine, evaluating its antibacterial inhibition and DNA cleavage potential. This study highlights the medicinal applications of such compounds (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Evaluation of Antimicrobial Activity
In 2016, Abida and Alsalman synthesized morpholinomethylamino compounds and evaluated their antimicrobial efficacy. These compounds showed relative activity as antifungal agents but were weaker as antibacterial agents (Abida & Alsalman, 2016).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further investigation into its mechanism of action.
特性
IUPAC Name |
2-(chloromethyl)-4-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKUKINJVKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511021 |
Source


|
| Record name | 2-(Chloromethyl)-4-(propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(propan-2-yl)morpholine | |
CAS RN |
48119-30-8 |
Source


|
| Record name | 2-(Chloromethyl)-4-(propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(propan-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

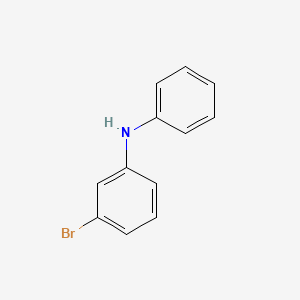
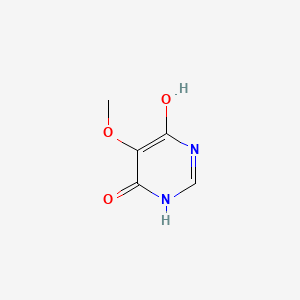
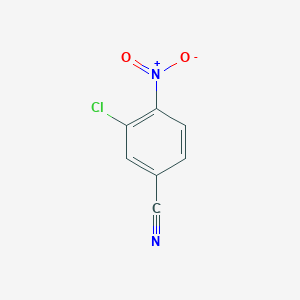
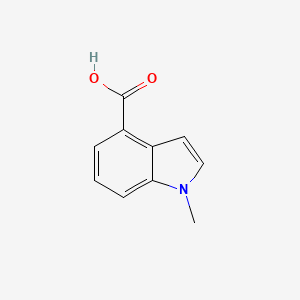
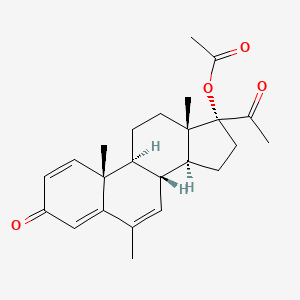
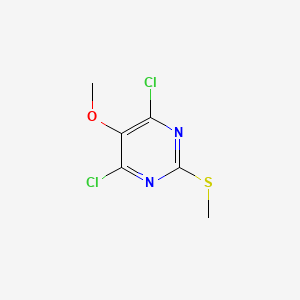
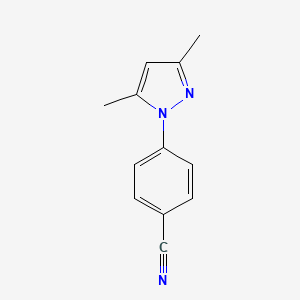
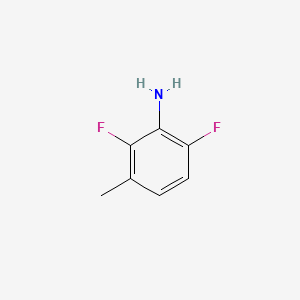
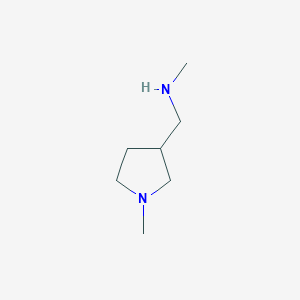
![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)
